4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-15-9-7-14(8-10-15)13-26-19-17-5-3-6-18(17)24(20(25)23-19)12-16-4-1-2-11-22-16/h1-2,4,7-11H,3,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYPZSXSUDMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one possesses a complex heterocyclic structure that may confer significant biological activity. This article explores its potential applications in medicinal chemistry, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.44 g/mol. The structure includes a cyclopenta[d]pyrimidine core , which is notable for its ability to interact with various biological targets due to the presence of functional groups such as thioether and carbonyl functionalities.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activity. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including leukemia. The compound's thioether linkage may enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
The presence of the fluorobenzyl group suggests that this compound could possess antimicrobial properties. Studies on related compounds indicate that halogenated pyrimidines can inhibit the growth of resistant bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development.
The biological activity of This compound can be attributed to its ability to modulate specific molecular targets. The fluorinated aromatic system may enhance binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group could facilitate hydrogen bonding and other non-covalent interactions, leading to modulation of target proteins and subsequent biological effects.
Study 1: Anticancer Activity
A recent study investigated the effects of structurally similar thio-pyrimidine derivatives on leukemia cell lines. The results demonstrated that these compounds inhibited cell proliferation at nanomolar concentrations, suggesting a potential therapeutic application for This compound in treating hematological malignancies.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Thio-Derivative A | 0.004 | L1210 (Leukemia) |
| Thio-Derivative B | 0.002 | S. faecium (Bacterial) |
| Target Compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of halogenated pyrimidine derivatives against multi-drug resistant strains. The study highlighted that compounds with similar structures exhibited significant activity against resistant strains, indicating that This compound may also be effective in this regard.
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. faecium | 0.0006 µM |
| E. coli | 0.001 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the cyclopenta[d]pyrimidinone core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*ClogP values estimated via computational methods (e.g., Multiwfn ).
†Predicted based on substituent contributions.
Key Comparative Insights
The 4-fluorobenzylthio substituent (common in and the target compound) increases ClogP, suggesting enhanced membrane permeability relative to hydroxyl-containing analogs like those in .
Biological Implications: The hydroxyl group in 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may confer stronger hydrogen-bonding interactions with targets, but it also reduces metabolic stability compared to thioether-linked derivatives.
Synthetic Accessibility :
- The commercial availability of 2-((4-fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one contrasts with the more complex target compound, which requires multi-step synthesis for the pyridin-2-ylmethyl incorporation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with cyclopenta[d]pyrimidinone precursors. Key steps include:
- Thioether formation : Reacting a halogenated cyclopenta[d]pyrimidinone intermediate with 4-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group via alkylation using a pyridinylmethyl halide, typically in refluxing acetonitrile or THF with a phase-transfer catalyst .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (thioether step) | Higher yields at controlled exotherms |
| Solvent | DMF (thioether), THF (alkylation) | Minimizes side reactions |
| Reaction Time | 12–24 hrs (alkylation) | Ensures complete substitution |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Predict binding affinity to targets (e.g., kinases) by modeling interactions between the fluorobenzyl/pyridinylmethyl groups and hydrophobic/aromatic pockets in the active site .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing F vs. electron-donating groups) with activity using descriptors like logP, polar surface area, and H-bonding capacity .
- Example : Replacing 4-fluorobenzyl with 4-nitrobenzyl (electron-deficient) may enhance target binding but reduce solubility .
Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
- Assay Design :
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Standardize conditions (pH, temperature, DMSO concentration) to minimize variability .
- Data Analysis :
- Apply statistical models (e.g., ANOVA) to identify confounding variables (e.g., lot-to-lot reagent differences) .
- Validate with dose-response curves (3–5 replicates) to ensure reproducibility .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Structural Modifications :
- Introduce hydrophilic groups (e.g., hydroxyl, amine) on the pyridinylmethyl moiety while retaining the fluorobenzyl-thioether pharmacophore .
- Explore prodrug approaches (e.g., esterification of the pyrimidinone carbonyl) .
- Formulation : Use co-solvents (PEG 400, cyclodextrins) in in vivo studies to enhance solubility .
Q. How can flow chemistry optimize the scalability of key synthetic steps?
- Continuous-Flow Advantages :
- Precise temperature control for exothermic thioether formation .
- Reduced reaction times via rapid mixing in microreactors .
- Case Study : A flow system for analogous cyclopenta[d]pyrimidinones achieved 85% yield in 2 hours vs. 24 hours in batch mode .
Methodological Challenges and Solutions
Q. Handling hygroscopic intermediates during synthesis
- Issue : Pyridinylmethyl halides are moisture-sensitive, leading to hydrolysis.
- Solution : Use anhydrous solvents (e.g., THF over DMF) and inert atmosphere (N₂/Ar) during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
